![molecular formula C6H7BN2O3 B1432007 2-Carbamoylpyridine-3-boronic acid CAS No. 1412415-69-0](/img/structure/B1432007.png)
2-Carbamoylpyridine-3-boronic acid
Overview
Description
2-Carbamoylpyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H7BN2O3 and a molecular weight of 165.94 . It is often stored in a refrigerated environment .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as 2-Carbamoylpyridine-3-boronic acid, can be achieved through various methods. One of the most promising methods is the iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The InChI code for 2-Carbamoylpyridine-3-boronic acid is 1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H, (H2,8,10) .Physical And Chemical Properties Analysis
2-Carbamoylpyridine-3-boronic acid has a molecular weight of 165.94 . It is typically stored in a refrigerated environment .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Carbamoylpyridine-3-boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is particularly useful in various sensing applications, both in homogeneous assays and heterogeneous detection systems. For instance, they can be used to detect sugars or other substances that contain diol groups in biological and environmental samples .
Molecular Recognition
The boronic acid moiety is commonly utilized in molecular recognition, especially for sensing mono- and polysaccharides. Given the ubiquity of saccharides in biological systems and their structural similarity, boronic acids offer a way to differentiate these molecules through chemical receptors .
Click Chemistry
In the realm of click chemistry, boronic acids are employed in synthesizing compounds containing the boronic acid group. This area of application presents unique challenges but also offers opportunities for creating novel compounds with specific properties .
Safety And Hazards
properties
IUPAC Name |
(2-carbamoylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O3/c8-6(10)5-4(7(11)12)2-1-3-9-5/h1-3,11-12H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVUCBLCVLVRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(=O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoylpyridine-3-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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